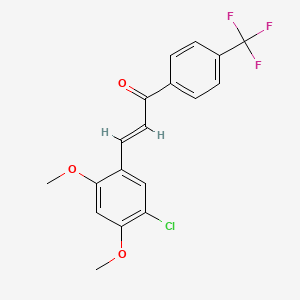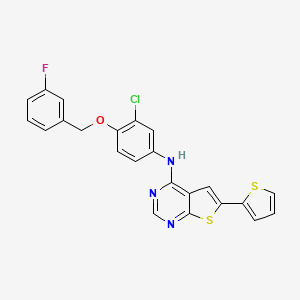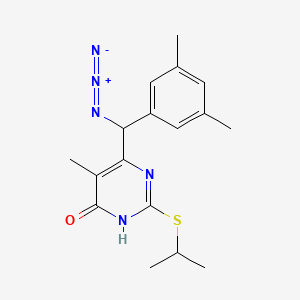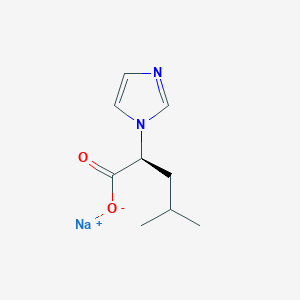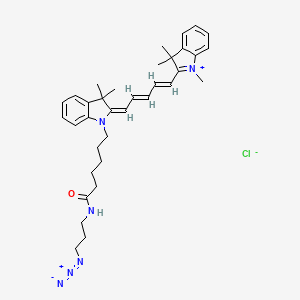
5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps . The compound is typically synthesized using solid-phase synthesis techniques, which allow for the precise addition of nucleotides . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of 5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle multiple reactions simultaneously, ensuring consistency and efficiency . The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate analogs.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and various organic solvents . The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with enhanced stability and binding affinity . These modifications are crucial for the compound’s effectiveness in antisense applications .
Wissenschaftliche Forschungsanwendungen
5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) involves its incorporation into antisense oligonucleotides, which bind to complementary RNA sequences . This binding prevents the translation of target mRNA into proteins, effectively silencing specific genes . The compound’s modifications enhance its stability and binding affinity, making it a potent tool for gene regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-ODMT cEt N-Bz A Phosphoramidite (Amidite): A locked nucleic acid (LNA) analogue with similar hybridization and mismatch discrimination attributes.
Other Modified Antisense Oligonucleotides: Various other modified antisense oligonucleotides with different chemical modifications for enhanced stability and efficacy.
Uniqueness
5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) stands out due to its specific modifications that provide enhanced stability and binding affinity . These properties make it particularly effective in gene silencing applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1197033-17-2 |
|---|---|
Molekularformel |
C49H56N5O9P |
Molekulargewicht |
890.0 g/mol |
IUPAC-Name |
N-[1-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1 |
InChI-Schlüssel |
BDTXILPCBUAYPJ-USFFSJIASA-N |
Isomerische SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Kanonische SMILES |
CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



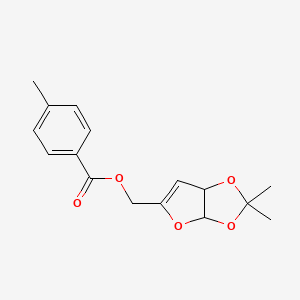
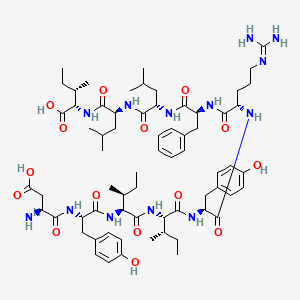
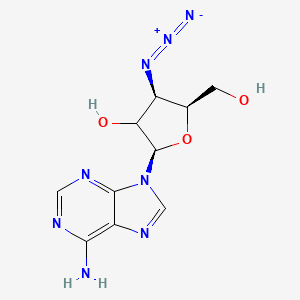
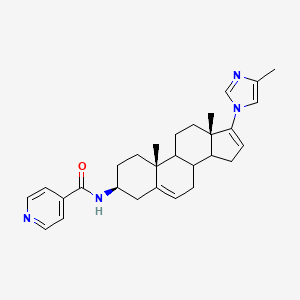
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)



